(-)-Epigallocatechin gallate hydrate

Description

Contextualization of (-)-Epigallocatechin (B1671488) Gallate Hydrate (B1144303) as a Bioactive Compound

(-)-Epigallocatechin gallate hydrate is extensively studied for its multifaceted bioactive properties, which are largely attributed to its chemical structure, particularly its phenolic hydroxyl groups. nih.govresearchgate.net It is celebrated for its potent antioxidant capabilities, which involve scavenging free radicals and reactive oxygen species, thus protecting cells from oxidative damage. nih.govselleckchem.commdpi.com Beyond its antioxidant function, EGCG exhibits a wide array of other biological effects.

Research has demonstrated its role as an anti-inflammatory, anti-angiogenic, and antitumor agent. chemicalbook.comselleckchem.com It modulates various cell signaling pathways involved in cancer progression, such as nuclear factor-κB (NF-κB), mitogen-activated protein kinases (MAPKs), and the epidermal growth factor receptor (EGFR) signaling pathway. selleckchem.com Studies have shown that EGCG can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). chemicalbook.comnih.gov For instance, some research suggests EGCG triggers mitochondrial damage in cancer cells, leading to a cascade that results in cell death, while leaving normal cells unharmed. eurekalert.org

Furthermore, EGCG is recognized for its neuroprotective effects, with investigations into its potential to alter the cleavage of amyloid precursor protein and reduce the formation of amyloid-β plaques associated with neurodegenerative conditions. chemicalbook.comnih.gov The compound also shows immunomodulatory effects, influencing the function of various immune cells, particularly T cells. selleckchem.com In the context of skin health, EGCG has been found to promote skin hydration by influencing the expression of genes related to natural moisturizing factors and to offer photoprotective benefits against UV-induced damage. nih.govresearchgate.netmdpi.com

The fundamental chemical and physical characteristics of this compound are summarized in the tables below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C22H18O11·xH2O | cymitquimica.com |

| Molecular Weight | 476.38 g/mol (Monohydrate) | metasci.ca |

| Molecular Weight (Anhydrous) | 458.37 g/mol | chemicalbook.comselleckchem.com |

| Appearance | Off-white to light pink or light yellow powder/crystal | researchgate.netcymitquimica.commetasci.ca |

| Melting Point | 216-218°C | metasci.casigmaaldrich.com |

| CAS Number | 989-51-5 | selleckchem.comfishersci.ca |

Table 2: Solubility Data for this compound

| Solvent | Solubility | Source(s) |

|---|---|---|

| Water | 20 mg/mL (with ultrasonic) | metasci.ca |

| DMSO | ≥30 mg/mL | metasci.ca |

| Ethanol | Soluble | chemicalbook.comchemicalbook.com |

| Dimethyl formamide | Soluble | chemicalbook.comchemicalbook.com |

Current Trajectories and Unanswered Questions in this compound Research

Despite the extensive body of research on EGCG, several critical questions remain, and its clinical application is limited by inherent challenges. mdpi.com A primary hurdle is the compound's poor stability and low bioavailability. mdpi.comresearchgate.netnih.gov EGCG is susceptible to degradation, and its absorption in the intestine is inefficient, with the gut microbiota playing a significant role in its metabolism before absorption. mdpi.comnih.gov These factors mean that achieving therapeutic concentrations in target tissues is difficult.

Current research trajectories are heavily focused on overcoming these limitations. A promising avenue of investigation is the development of novel delivery systems, such as encapsulation in nanocarriers like solid lipid nanoparticles or microsomes. mdpi.comnih.gov These technologies aim to improve the stability, solubility, and skin penetration of EGCG, thereby enhancing its therapeutic efficacy. nih.gov

Another major research direction involves elucidating the precise molecular mechanisms underlying its diverse biological effects. While many signaling pathways affected by EGCG have been identified, the direct molecular targets and the complete sequence of events are still being mapped out. selleckchem.comnih.govnih.gov For example, research continues to explore how EGCG differentially affects cancerous and normal cells, its interaction with specific enzymes like telomerase and DNA methyltransferase, and its ability to modulate gene expression, such as activating the p53 tumor suppressor gene. selleckchem.comnih.govquora.com

Finally, contemporary studies are exploring the full therapeutic potential of EGCG in preventing and managing a wide range of chronic and lifestyle-related diseases, including metabolic syndrome, cardiovascular conditions, and various types of cancer. mdpi.comresearchgate.netmdpi.com The anti-senescence, or anti-aging, properties of EGCG are also an emerging field of interest, with studies investigating its ability to protect against age-associated cellular changes and oxidative stress. mdpi.com Fully unlocking the therapeutic potential of EGCG will require continued investigation into these complex areas. mdpi.comnih.gov

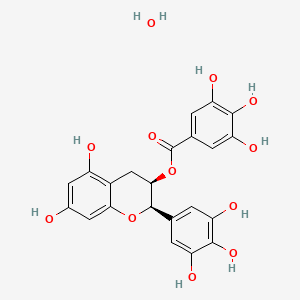

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O11.H2O/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8;/h1-6,18,21,23-30H,7H2;1H2/t18-,21-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQAGKPQXWPYKC-IUFJOMBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for Structural Characterization and Analysis of Epigallocatechin Gallate Hydrate

Chromatographic and Spectrometric Techniques for Quantitative and Qualitative Analysis

A combination of chromatographic separation and spectrometric detection provides the foundation for the comprehensive analysis of EGCG. These techniques offer high sensitivity and selectivity, enabling detailed qualitative and quantitative assessments.

High-Performance Liquid Chromatography (HPLC) for Purity and Concentration Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone method for determining the purity and concentration of EGCG in various samples, including green tea extracts and pharmaceutical formulations. scielo.brthermofisher.com The technique utilizes a stationary phase, typically a C18 column, and a mobile phase to separate EGCG from other related catechins and impurities. scielo.brnih.gov

The mobile phase composition is critical for achieving optimal separation. A common approach involves a gradient or isocratic elution using a mixture of an acidic aqueous solution (e.g., water with phosphoric acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. scielo.brnih.gov The addition of an acid is essential for good peak resolution and to prevent peak tailing. scielo.br Detection is typically performed using a UV detector, with wavelengths set around 280 nm, where catechins exhibit strong absorbance. scielo.brmdpi.com

For quantitative analysis, the method's linearity is established by creating a calibration curve from standard solutions of known EGCG concentrations. Studies have demonstrated excellent linearity (r² > 0.99) over concentration ranges such as 60-300 µg/mL. scielo.brresearchgate.net The method's accuracy is confirmed by comparing results with certified reference materials, showing high agreement. thermofisher.com HPLC analysis can determine EGCG content in various tea products, where it is often the most abundant catechin (B1668976), with concentrations reaching up to 64.0 mg/g in green tea and 80.8 mg/g in green tea extracts. thermofisher.com

Table 1: Representative HPLC Parameters for EGCG Analysis

| Parameter | Description | Source |

|---|---|---|

| Column | C18 reversed-phase | scielo.brthermofisher.com |

| Mobile Phase | Water/acetonitrile/methanol/ethyl acetate/glacial acetic acid (89:6:1:3:1 v/v/v/v/v) | scielo.br |

| Flow Rate | 0.7 mL/min to 1.2 mL/min (gradient) | scielo.brresearchgate.net |

| Detection | UV at 280 nm | scielo.br |

| Linearity Range | 60-300 µg/mL | scielo.br |

| Correlation Coefficient (r²) | >0.99 | scielo.br |

Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Identification and Quantification

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, improved resolution, and higher sensitivity. slideshare.net This is achieved by using columns packed with smaller particles (typically sub-2 µm) and operating at higher pressures. mdpi.comnih.gov For EGCG analysis, UHPLC methods can separate major catechins in as little as 3 to 5 minutes, a substantial reduction from the longer run times of traditional HPLC. nih.govjasco-global.com

The development and validation of UHPLC methods for EGCG follow stringent guidelines, such as those from the International Council for Harmonisation (ICH). nih.govnih.gov Validation parameters include specificity, linearity, accuracy, precision, and robustness. nih.gov Specificity is confirmed by the ability to separate the EGCG peak completely from other components in the sample matrix. nih.gov Linearity is consistently high, with correlation coefficients (R²) often exceeding 0.998. nih.govresearchgate.net Accuracy, measured through recovery studies, typically falls within the acceptable range of 99.1% to 100.4%. nih.gov The precision of the method is demonstrated by a low relative standard deviation (RSD), often less than 2%, for repeated measurements. nih.gov

UHPLC is not only used for analyzing EGCG itself but also its degradation or oxidation products, such as dimers. nih.govresearchgate.net The enhanced separation power of UHPLC is crucial for resolving these closely related compounds. nih.gov

Table 2: UHPLC Method Validation Summary for EGCG Analysis

| Validation Parameter | Typical Result | Source |

|---|---|---|

| Specificity | Complete peak separation from matrix components | nih.gov |

| Linearity (R²) | ≥ 0.9988 | nih.gov |

| Accuracy (% Recovery) | 99.1% - 100.4% | nih.gov |

| Method Precision (%RSD) | < 2% | nih.gov |

| Limit of Detection (LOD) | 0.1 - 0.4 µg/mL | nih.gov |

| Analysis Time | < 5 minutes | jasco-global.com |

Mass Spectrometry (MS) for Molecular Identification and Metabolite Profiling

Mass Spectrometry (MS) is a powerful technique for the definitive identification of EGCG and the characterization of its metabolites. mdpi.com It is almost always coupled with a liquid chromatography system (LC-MS) to separate complex mixtures before analysis. frontiersin.orgnih.gov Electrospray ionization (ESI) is a commonly used ionization source, which can be operated in either positive or negative mode. mdpi.comnih.gov In negative mode, EGCG typically forms a deprotonated molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 457. mdpi.com In positive mode, the protonated adduct [M+H]⁺ is observed at m/z 459.09. nih.govnih.gov

High-resolution mass spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide highly accurate mass measurements, which are essential for confirming the elemental composition of EGCG and its metabolites. nih.govdigitellinc.com Tandem mass spectrometry (MS/MS or MSⁿ) experiments involve fragmenting the parent ion to produce a characteristic pattern of product ions, which serves as a structural fingerprint for unequivocal identification. nih.govmassbank.eu

LC-MS-based metabolomics studies have been instrumental in identifying EGCG metabolites in biological systems. frontiersin.orgnih.gov This approach has enabled the discovery of novel oxidative metabolites, including EGCG quinones, dimers (with m/z of 915.16), and cysteinyl EGCG conjugates in mice and humans. nih.govdigitellinc.com

Table 3: Mass Spectrometric Data for EGCG Identification

| Ion | Mode | m/z (mass-to-charge ratio) | Instrument Type | Source |

|---|---|---|---|---|

| [M+H]⁺ | Positive | 459.0922 | LC-ESI-QTOF | nih.gov |

| [M-H]⁻ | Negative | 457 | ESI | mdpi.com |

| [M-H]⁻ | Negative | 458.08491 (Exact Mass) | LC-ESI-QTOF | massbank.eu |

| Oxidized Dimer [O-EGCG] | Positive | 915.16 | UHPLC-MS | nih.govresearchgate.net |

| Fragment Ion | Positive | 139.0387 | LC-ESI-QTOF | nih.gov |

| Fragment Ion | Positive | 289.0709 | LC-ESI-QTOF | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of (-)-Epigallocatechin (B1671488) gallate hydrate (B1144303). nih.govmdpi.com Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., TOCSY, HMBC) NMR experiments are employed to assign all proton and carbon signals and confirm the connectivity of the molecule's intricate structure. nih.govresearchgate.net

¹H-NMR is also used for quantitative analysis (qNMR) by integrating the signals of specific protons relative to an internal standard. rsc.org For EGCG, the singlet signal of the H-6'' proton of the galloyl moiety at around δ 6.62 ppm is often selected for quantification. rsc.org The limits of detection and quantitation for EGCG by ¹H-NMR have been reported as 28.1 and 56.2 µg/mL, respectively. rsc.org

Furthermore, NMR is uniquely suited for studying the conformation and dynamics of EGCG. nih.govnih.gov Solid-state NMR has been used to investigate the orientation and interaction of EGCG when incorporated into lipid bilayers, providing insights into its behavior at cell membrane interfaces. nih.govresearchgate.net NMR studies have also shown that EGCG can interact with peptides, stabilizing their monomeric, unstructured conformations and inhibiting fibrillation. nih.gov

Table 4: Key ¹H and ¹³C NMR Chemical Shifts for EGCG

| Nucleus | Position | Chemical Shift (δ, ppm) | Source |

|---|---|---|---|

| ¹H | H-2', H-6' (B-ring) | ~6.81 | researchgate.net |

| ¹H | H-6'' (D-ring) | ~6.62 | rsc.org |

| ¹H | H-6, H-8 (A-ring) | ~5.95, ~5.84 | researchgate.net |

Infrared (IR) Spectroscopy for Detecting Chemical Modifications and Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in the EGCG molecule. The IR spectrum of EGCG displays prominent absorption bands corresponding to its various structural features. researchgate.netresearchgate.net

A broad band observed in the region of 3350-3400 cm⁻¹ is attributed to the stretching vibrations of the numerous phenolic hydroxyl (-OH) groups. researchgate.netnih.gov The stretching vibration of the ester carbonyl group (C=O) in the gallate moiety typically appears as a strong peak around 1690-1700 cm⁻¹. mdpi.comresearchgate.net Aromatic C=C stretching vibrations from the phenolic rings are also visible in the spectrum.

IR spectroscopy is particularly useful for detecting chemical modifications to the EGCG structure. mdpi.comnih.gov For example, when EGCG is grafted onto another polymer like chitosan (B1678972), changes in the characteristic peaks, such as shifts in the C-O stretching band at 1080 cm⁻¹, can confirm the successful modification. mdpi.com Similarly, the formation of complexes or nanoparticles involving EGCG can be monitored by shifts in the hydroxyl and carbonyl bands, indicating interactions like hydrogen bonding. nih.gov

Table 5: Characteristic FTIR Absorption Bands for EGCG

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| ~3352 | -OH (hydroxyl) stretching | researchgate.net |

| ~1690 | C=O (ester carbonyl) stretching | researchgate.net |

| 1000-1500 | Aromatic (C-O) and aliphatic (C-O) bond stretching | mdpi.com |

Advanced Analytical Approaches for Modified (-)-Epigallocatechin Gallate Hydrate Derivatives

Due to challenges with the stability and bioavailability of EGCG, various structural modifications are performed to create derivatives with improved properties. mdpi.comresearchgate.net These modifications include esterification, alkylation, glycosylation, and acetylation, which primarily target the reactive phenolic hydroxyl groups. mdpi.comresearchgate.net The characterization of these new EGCG derivatives requires a combination of the advanced analytical methods described above. mdpi.commdpi.com

The synthesis of a novel derivative, such as an EGCG-valine hybrid or a C18-alkylated EGCG, is typically confirmed through a multi-faceted analytical approach. nih.govmdpi.com

NMR Spectroscopy (¹H and ¹³C) is essential for unequivocally determining the exact position of the modification. For instance, in the synthesis of a C18-alkylated EGCG, ¹³C NMR showed significant chemical shifts for carbons in the D-ring, confirming alkylation at that site, while the ¹H NMR spectrum showed new signals corresponding to the C18-chain protons. nih.gov

Mass Spectrometry (MS) is used to confirm the molecular weight of the new derivative, verifying the addition of the modifying group. nih.govmdpi.com

Infrared (IR) Spectroscopy helps to confirm the presence of new functional groups or changes in existing ones, such as the formation of a new ester linkage. mdpi.com

HPLC and UHPLC are used to purify the crude reaction products and assess the purity of the final derivative. mdpi.com The lack of selectivity in some chemical synthesis methods can lead to complex product mixtures, making preparative HPLC a necessary purification step. mdpi.com

This integrated analytical workflow is critical for the structural elucidation and quality control of novel EGCG derivatives designed for various applications. nih.govmdpi.com

Spectroscopic and Computational Studies for Molecular Interactions

Spectroscopic techniques and computational simulations are pivotal in characterizing the non-covalent and covalent interactions of EGCG with various biological molecules. These methods provide insights into the structural changes and binding mechanisms at a molecular level.

Multi-spectroscopic methods have been employed to investigate the interaction between EGCG and proteins like bovine lactoferrin. nih.gov Techniques such as Fourier-transform infrared (FTIR) and circular dichroism (CD) spectroscopy have revealed that EGCG can induce conformational changes in proteins, such as an increase in α-helix structures at the expense of β-sheets. nih.gov Fluorescence spectroscopy has further shown that both tryptophan and tyrosine residues of proteins can be involved in the interaction with EGCG. nih.gov

Computational approaches, including molecular dynamics (MD) simulations and molecular docking, complement experimental data by providing a detailed view of the binding modes and energetics of EGCG interactions. acs.orgfigshare.com For instance, MD simulations have been used to explore the binding mechanism between EGCG and the tumor suppressor protein p53, identifying key residues involved in the interaction. acs.orgfigshare.comacs.org These studies have highlighted the importance of the pyrogallol (B1678534) motifs in EGCG for stable binding. acs.orgfigshare.com Molecular modeling has also been used to support the binding of EGCG to enzymes like DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). nih.gov

Isothermal titration calorimetry (ITC) is another powerful technique used to determine the thermodynamic parameters of EGCG binding to macromolecules, revealing that hydrogen bonding often plays a crucial role in these interactions. nih.gov

Table 1: Spectroscopic and Computational Methods for EGCG Interaction Analysis

| Analytical Technique | Target Molecule/System | Key Findings |

|---|---|---|

| Multi-spectroscopic Methods (FTIR, CD, Fluorescence) | Bovine lactoferrin | EGCG induces changes in the secondary structure of the protein, with interactions involving tryptophan and tyrosyl groups. nih.gov |

| Molecular Dynamics (MD) Simulations | p53 N-terminal domain | Revealed a unique conformational opening in p53 that allows for stable EGCG binding, highlighting the significance of pyrogallol motifs. acs.orgfigshare.com |

| Molecular Docking | DNA methyltransferases (DNMTs), Histone deacetylases (HDACs) | Supported the binding of EGCG to the active sites of these enzymes, suggesting a mechanism for its epigenetic regulatory activities. nih.gov |

| Isothermal Titration Calorimetry (ITC) | Bovine lactoferrin | Demonstrated a spontaneous, two-stage binding mechanism primarily driven by hydrogen bonds. nih.gov |

Proteomic and Metabolomic Analyses in Biological Systems

Proteomics and metabolomics offer a system-wide perspective on the biological effects of EGCG, identifying global changes in protein expression and metabolite profiles within cells and organisms.

Proteomic analyses, often utilizing techniques like two-dimensional gel electrophoresis and mass spectrometry (e.g., nano-LC-MS/MS), have been instrumental in identifying the cellular proteins that are affected by EGCG treatment. digitellinc.comnih.gov In human HepG2 cells, proteomic studies identified 18 differentially expressed proteins in response to EGCG, involved in processes such as lipid metabolism, antioxidant defense, and respiration. nih.gov Similarly, in trophoblast cells, proteomic analysis revealed that EGCG downregulates signaling pathways related to EIF2 and mTOR while upregulating pathways associated with lipid degradation. mdpi.com A chemoproteomic approach using a synthesized EGCG probe successfully identified numerous interacting proteins in HeLa cells, including the glycolytic enzyme GAPDH. digitellinc.com

Metabolomic studies, which analyze the complete set of small-molecule metabolites, have shed light on the metabolic pathways modulated by EGCG. In a study on Streptococcus suis, combined proteomics and metabolomics revealed that EGCG treatment perturbed key pathways including ABC transporters, glycolysis/gluconeogenesis, and aminoacyl-tRNA biosynthesis. frontiersin.org In a mouse model, metabolomic analysis suggested that EGCG-induced changes in gut microbiota metabolites contributed to its biological effects. rsc.org Furthermore, in A549 cells, metabolomics identified 33 differentially expressed metabolites upon EGCG treatment, affecting the metabolism of glucose, amino acids, and glutathione (B108866). frontiersin.org

These 'omics' approaches provide a comprehensive understanding of the molecular networks influenced by EGCG, linking its interaction with specific targets to broader physiological outcomes.

Table 2: Proteomic and Metabolomic Findings of EGCG in Biological Systems

| Biological System | Analytical Approach | Key Findings |

|---|---|---|

| Streptococcus suis | Proteomics & Metabolomics | Down-regulation of proteins involved in DNA replication and cell wall synthesis; perturbation of ABC transporters and glycolysis pathways. frontiersin.org |

| Human HepG2 Cells | Proteomics (2D-GE, LC-MS/MS) | Identification of 18 differentially expressed proteins involved in lipid metabolism, antioxidant defense, and respiration. nih.gov |

| Human Trophoblast Cells | Proteomics (nanoLC-MS/MS) | Downregulation of EIF2 and mTOR signaling pathways; upregulation of lipid degradation and oxidative metabolism pathways. mdpi.com |

| Hyperuricemic Mouse Model | Metabolomics & 16S rDNA Sequencing | EGCG altered gut microbiota composition and modified bacterial metabolites. rsc.org |

| Human A549 Lung Cancer Cells | Metabolomics (LC-MS) | Altered levels of 33 metabolites involved in glucose, amino acid, and glutathione metabolism. frontiersin.org |

| Rats with Lipid Metabolism Disorder | Metabolomics & Gut Microbiota Analysis | EGCG, especially with taurine, modulated gut microbiota and altered metabolites like N-linoleoyl proline and cortisol. mdpi.com |

Molecular Mechanisms and Cellular Interactions of Epigallocatechin Gallate Hydrate

Modulation of Intracellular Signaling Pathways

EGCG exerts its effects by interacting with and modulating a wide array of intracellular signaling cascades. These interactions can lead to the inhibition of pro-inflammatory and pro-survival pathways, as well as the activation of pathways that promote cellular homeostasis and suppress aberrant cell growth.

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, immune function, and cell survival. mdpi.com Dysregulation of this pathway is implicated in numerous chronic inflammatory diseases and cancers. EGCG has been shown to be a potent inhibitor of NF-κB activation. mdpi.commdpi.com

In various cell models, EGCG has demonstrated the ability to suppress NF-κB activity. mdpi.com For instance, in bone marrow-derived macrophages stimulated with lipopolysaccharide (LPS), EGCG inhibited the degradation of IκBα, an inhibitor of NF-κB, thereby preventing the nuclear translocation of the NF-κB subunit RelA. nih.gov This action effectively blocks the DNA-binding activity of NF-κB and subsequent transcription of pro-inflammatory genes. nih.gov Further research has revealed that EGCG can directly interact with the NF-κB p65 subunit through a covalent modification, specifically by irreversible reaction with sulfhydryl groups of cysteine residues. mdpi.com This direct binding prevents NF-κB from binding to its target DNA sequences, thus inhibiting its transcriptional activity. mdpi.com In microglia, EGCG's anti-inflammatory effects are associated with the suppression of the NF-κB pathway, highlighting its neuroprotective potential. frontiersin.org

| Cell Type | Stimulus | Key Findings on EGCG's Effect on NF-κB Pathway |

| Bone Marrow-Derived Macrophages | Lipopolysaccharide (LPS) | Inhibited IκBα degradation and RelA nuclear translocation, blocking NF-κB DNA-binding activity. nih.gov |

| Normal Human Bronchial Epithelial Cells | - | Covalently modifies the p65 subunit of NF-κB, preventing its binding to DNA. mdpi.com |

| BV2 Microglial Cells | Cobalt Chloride (Hypoxia model) | Suppressed NF-κB activation, contributing to its anti-inflammatory effects. frontiersin.org |

| Epidermoid Carcinoma Cells | - | Inhibition of NF-κB was linked to the induction of apoptosis. mdpi.com |

Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., ERK1/2, p38 MAPK)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK) cascades, are crucial for regulating a variety of cellular processes like proliferation, differentiation, and stress responses. EGCG has been shown to modulate these pathways, often in a context-dependent manner.

In human villous trophoblasts, EGCG was found to inhibit cell growth by increasing the phosphorylation of ERK1/2 and p38 MAPK, but not JNK. nih.gov This suggests a selective effect on specific MAPK subfamilies. nih.gov Conversely, in bone marrow-derived macrophages stimulated by LPS, EGCG inhibited the phosphorylation of ERK1/2, JNK, and p38, contributing to its anti-inflammatory effects. capes.gov.br This indicates that EGCG can prevent pro-inflammatory gene expression by blocking these MAPK signaling pathways. capes.gov.br The inhibitory action of EGCG on p38 MAPK and JNK pathways has also been observed in chronic myeloid leukemia cells. ilo.org

| Cell Type | Key Findings on EGCG's Effect on MAPK Pathways |

| Human Villous Trophoblasts | Inhibited cell growth by increasing phosphorylation of ERK1/2 and p38 MAPK. nih.gov |

| Bone Marrow-Derived Macrophages | Inhibited LPS-induced phosphorylation of ERK1/2, JNK, and p38, preventing pro-inflammatory gene expression. capes.gov.br |

| Chronic Myeloid Leukemia Cells | Inhibited the p38-MAPK/JNK pathway. ilo.org |

| Normal Human Keratinocytes | Stimulated a Ras, MEKK1, MEK3, and p38 cascade to increase activator protein 1 (AP-1) factor-dependent gene expression. |

Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR Axis Modulation

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. EGCG has been extensively studied for its ability to inhibit this pathway, thereby exerting anti-cancer effects. ilo.org

In human pancreatic carcinoma cells, EGCG was shown to dramatically inhibit cell proliferation and induce apoptosis. Mechanistically, it upregulated the expression of PTEN, a negative regulator of the PI3K/Akt pathway, and downregulated the phosphorylation of both Akt and mTOR. Similarly, in human villous trophoblasts, EGCG's inhibitory effect on cell growth was linked to decreased phosphorylation of Akt. nih.gov The inhibition of the PI3K/Akt/mTOR pathway by EGCG has also been implicated in its beneficial effects in other conditions, such as spinal cord injury, where it was as effective as a direct mTOR inhibitor in suppressing the pathway.

| Cell Type | Key Findings on EGCG's Effect on PI3K/Akt/mTOR Pathway |

| Human Pancreatic Carcinoma Cells (PANC-1) | Upregulated PTEN expression and downregulated the phosphorylation of Akt and mTOR, leading to inhibited proliferation and induced apoptosis. |

| Human Villous Trophoblasts | Decreased phosphorylation of Akt, contributing to the inhibition of cell growth. nih.gov |

| Spinal Cord Injury Model (Rats) | Suppressed mTOR signaling, evidenced by a reduction in phosphorylated S6, leading to improved functional recovery. |

| Various Cancer Cell Lines (Bladder, Lung, Melanoma, Breast) | Induces apoptosis by modulating the PI3K/Akt pathway. ilo.org |

AMP-activated Protein Kinase (AMPK) Pathway Activation

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a key role in maintaining metabolic homeostasis. Activation of AMPK can inhibit anabolic pathways and stimulate catabolic processes to restore cellular energy balance. EGCG is a known activator of the AMPK pathway.

In hepatocytes, both EGCG and resveratrol (B1683913) were found to activate AMPK, leading to the inhibition of cholesterol synthesis. Studies in muscle cells and pancreatic β-cells have shown that EGCG activates AMPK by inhibiting glutamate (B1630785) dehydrogenase. This action may be beneficial in pre-diabetic states by resensitizing insulin-resistant muscle and reducing excessive insulin (B600854) secretion. The activation of AMPK by EGCG has also been linked to its anti-cancer effects, as it can lead to the downregulation of the mTOR pathway and suppress cancer cell proliferation. Some synthetic analogs of EGCG have been shown to be even more potent AMPK activators than EGCG itself.

| Cell Type/Model | Key Findings on EGCG's Effect on AMPK Pathway |

| Hepatocytes (LMH cells) | Activated AMPK, leading to the inhibition of lipid synthesis-related gene and protein expression. |

| Muscle Myotubes (C2C12) and Pancreatic β-cells | Activated AMPK through the inhibition of glutamate dehydrogenase. |

| Human Breast Cancer Cells | Activation of AMPK by EGCG analogs inhibited cell proliferation and suppressed tumorsphere formation. |

| Human Hepatoma Cells | Activated AMPK, inhibiting protein and lipid synthesis. |

JAK/STAT Signaling Pathway Interference

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for cytokine and growth factor receptors, playing a pivotal role in immunity, cell proliferation, and differentiation. EGCG has been shown to interfere with this pathway, particularly in the context of inflammatory responses and cancer.

In mouse spleen cells, EGCG was found to inhibit the activation of the JAK/STAT pathway induced by Staphylococcal enterotoxin A (SEA). Specifically, EGCG decreased the SEA-induced expression of interferon-gamma (IFN-γ) and suppressor of cytokine-signaling 1 (SOCS1). It also significantly inhibited the phosphorylation of STAT3. This inhibitory effect is thought to be due to the direct binding of EGCG to SEA, which in turn prevents the binding of SEA to the gp130 receptor, a key step in activating the JAK/STAT pathway. In melanoma, EGCG has been shown to inhibit JAK-STAT signaling, which contributes to its anti-tumor immune effects. Docking studies have suggested that EGCG interacts with a pivotal residue in the STAT3 SH2 domain, thereby disrupting STAT3 peptide binding.

| Cell Type/Model | Stimulus | Key Findings on EGCG's Effect on JAK/STAT Pathway |

| Mouse Spleen Cells | Staphylococcal enterotoxin A (SEA) | Inhibited SEA-induced phosphorylation of STAT3 and decreased expression of IFN-γ and SOCS1. |

| Melanoma Cells | - | Inhibited JAK-STAT signaling, leading to increased anti-tumor immune responses. |

| Cholangiocarcinoma Cells | Interferon-gamma (INFγ) | Suppressed INFγ-induced JAK-STAT signaling. |

Wnt/β-catenin and Notch Signaling Pathways

The Wnt/β-catenin and Notch signaling pathways are evolutionarily conserved pathways that are crucial for embryonic development, tissue homeostasis, and stem cell maintenance. Aberrant activation of these pathways is frequently observed in various cancers.

Wnt/β-catenin Pathway: EGCG has been shown to suppress the Wnt/β-catenin pathway. In colorectal cancer stem cells, EGCG inhibited spheroid formation and the expression of cancer stem cell markers by downregulating the activation of the Wnt/β-catenin pathway. Upregulation of this pathway was able to diminish the inhibitory effects of EGCG. In 3T3-L1 preadipocytes, the anti-adipogenic effects of EGCG were found to be dependent on the upregulation of the Wnt/β-catenin pathway, which in turn downregulated major genes involved in adipogenesis.

Notch Signaling Pathway: EGCG has also been demonstrated to target and inhibit the Notch signaling pathway. In human macrophages, EGCG was shown to attenuate the inflammatory response by shutting off Notch signaling in the immediate early stage of treatment. This effect was independent of the 67-kDa laminin (B1169045) receptor, a known receptor for EGCG. EGCG promoted the rapid degradation of mature Notch from the cell membrane and the nuclear Notch intercellular domain via the proteasome pathway. In various cancer cell lines, including neuroblastoma and colon cancer, EGCG has been shown to inhibit Notch-1 and Notch-2 expression. nih.gov This inhibition of the Notch pathway by EGCG has been linked to reduced cancer cell proliferation and sphere formation. nih.gov

| Pathway | Cell Type/Model | Key Findings on EGCG's Effect |

| Wnt/β-catenin | Colorectal Cancer Stem Cells | Inhibited colorectal cancer stem cells by suppressing the Wnt/β-catenin pathway. |

| 3T3-L1 Preadipocytes | Anti-adipogenic effects were dependent on the upregulation of the Wnt/β-catenin pathway. | |

| Notch | Human Macrophages | Attenuated the inflammatory response by rapidly shutting off Notch signaling via proteasomal degradation. |

| Head and Neck Squamous Cell Carcinoma CSCs | Reduced sphere formation through Notch inhibition. nih.gov | |

| Neuroblastoma and Colon Cancer Cells | Inhibited Notch-1 and Notch-2 expression. nih.gov |

Epidermal Growth Factor Receptor (EGFR) and HER2 Pathway Interactions

(-)-Epigallocatechin (B1671488) gallate (EGCG) has been shown to interact with the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation, survival, and differentiation. nih.gov EGCG can directly inhibit the activation of EGFR that is dependent on epidermal growth factor. nih.gov This inhibitory action extends to the downstream elements of the pathway, including the mitogen-activated protein kinases (MAPKs) ERK1/2. nih.gov

In various cancer cell lines, EGCG has demonstrated the ability to block the EGFR pathway, often by binding to the EGFR receptor. nih.gov For instance, in human thyroid carcinoma cell lines, EGCG was observed to reduce the protein levels of phosphorylated EGFR. nih.gov Similarly, in hepatocellular carcinoma cells, treatment with EGCG led to a downregulation of both EGFR and its ligand, Human Epidermal Growth Factor Receptor 2 (HER2), expression. nih.gov The interaction of EGCG with the EGFR pathway can lead to significant cellular changes, including an increase in the levels of p53, p21(WAF-1), and p27(KIP-1), a reduction in cyclin E levels, and decreased CDK2 kinase activity, ultimately resulting in G1 cell cycle arrest and, with sustained exposure, apoptosis. nih.gov

It's noteworthy that the efficacy of EGCG can be influenced by the mutational status of the EGFR gene. While some studies have shown EGCG to be effective in cell lines with wild-type EGFR, others have reported resistance to EGCG in cell lines harboring EGFR mutations, suggesting that these mutations may alter the binding affinity of EGCG to the receptor. nih.gov

| Key Protein | Effect of EGCG | Cellular Outcome |

| EGFR | Inhibition of activation, decreased phosphorylation, and down-regulation of expression. nih.govnih.gov | Inhibition of proliferation and survival signals. |

| HER2 | Down-regulation of expression. nih.gov | Attenuation of a key ligand for EGFR pathway activation. |

| ERK1/2 | Inhibition of activation. nih.gov | Blockade of downstream signaling for cell growth. |

| p53, p21, p27 | Increased levels. nih.gov | Promotion of cell cycle arrest. |

| Cyclin E, CDK2 | Reduced levels and activity. nih.gov | Induction of G1 phase cell cycle arrest. |

Insulin-like Growth Factor 1 Receptor (IGF1R) Pathway Modulation

The Insulin-like Growth Factor (IGF)/IGF-1 Receptor (IGF-1R) axis is another critical pathway in cell growth and development that is modulated by EGCG. nih.gov Research has shown that EGCG can inhibit the activation of this pathway, particularly in cancer cells where it is often constitutively active. nih.gov

Treatment of human hepatocellular carcinoma cells with EGCG resulted in a decrease in the phosphorylated, or activated, form of the IGF-1R protein. nih.gov This inhibition of IGF-1R activation consequently leads to a reduction in its downstream signaling molecules. These include phosphorylated forms of ERK (p-ERK), Akt (p-Akt), Stat-3 (p-Stat-3), and GSK-3β (p-GSK-3β). nih.gov Furthermore, EGCG has been found to decrease the levels of both IGF-1 and IGF-2 proteins and their corresponding mRNAs, while simultaneously increasing the levels of IGF Binding Protein-3 (IGFBP-3), which sequesters IGFs and prevents them from binding to their receptor. nih.gov These actions collectively suggest that EGCG can overcome the stimulatory effects of IGFs on the IGF-1R dependent signaling pathway. nih.gov

| Component | Effect of EGCG | Consequence |

| p-IGF-1R | Decreased levels. nih.gov | Inhibition of the primary receptor in the pathway. |

| p-ERK, p-Akt, p-Stat-3, p-GSK-3β | Decreased levels. nih.gov | Blockade of downstream signaling cascades. |

| IGF-1, IGF-2 (protein and mRNA) | Decreased levels. nih.gov | Reduction in ligands available to activate IGF-1R. |

| IGFBP-3 | Increased levels. nih.gov | Enhanced sequestration of IGFs, preventing receptor activation. |

p53 and p21 Signaling Pathway Regulation

EGCG has been shown to modulate the p53 and p21 signaling pathways, which are central to cell cycle control and apoptosis. In several cancer cell lines, EGCG induces the expression of p53, a tumor suppressor protein, which in turn can lead to cell growth arrest and apoptosis. nih.gov The induction of p53 by EGCG can be associated with an upregulation of its downstream target, p21/WAF1, a cyclin-dependent kinase inhibitor. nih.gov

The stabilization of p53 by EGCG can be mediated through phosphorylation on critical serine residues and the downregulation of murine double minute 2 (MDM2) protein, a negative regulator of p53. nih.gov This stabilized and activated p53 then transcriptionally activates target genes like p21/WAF1 and Bax, promoting cell cycle arrest and apoptosis, respectively. nih.gov

However, the relationship between EGCG, p53, and p21 is complex and can be context-dependent. In some instances, EGCG has been found to induce p21 expression in a p53-independent manner. nih.gov For example, in a study on NOD mice, EGCG was shown to normalize low levels of p21 without significantly affecting p53 levels. nih.gov This suggests that EGCG's ability to regulate the p21/PCNA complex can be dependent on the cellular environment and the status of other regulatory proteins like pRb. nih.gov

| Molecule | Effect of EGCG | Reported Mechanism | Cellular Outcome |

| p53 | Stabilization and increased expression. nih.gov | Phosphorylation and downregulation of MDM2. nih.gov | Upregulation of transcriptional activity. nih.gov |

| p21/WAF1 | Increased expression. nih.govnih.govnih.gov | Can be p53-dependent or p53-independent. nih.govnih.gov | Cell cycle arrest. nih.govnih.gov |

| Bax | Upregulation. nih.gov | Transcriptional activation by p53. nih.gov | Promotion of apoptosis. nih.gov |

Nrf2 Activation and Antioxidant Response Element Regulation

(-)-Epigallocatechin gallate hydrate (B1144303) is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response. nih.govmdpi.com Nrf2 is a transcription factor that, under normal conditions, is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon activation by stimuli such as EGCG, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxifying enzyme genes, initiating their transcription. mdpi.comnih.gov

EGCG treatment has been shown to increase the nuclear accumulation, ARE binding, and transcriptional activity of Nrf2. nih.gov This activation of the Nrf2 pathway leads to the induced expression of a battery of cytoprotective enzymes. mdpi.comnih.gov The activation of Nrf2 by EGCG can be mediated through upstream signaling kinases such as Akt and ERK1/2. nih.gov Pharmacological inhibition of these kinases has been shown to abrogate the nuclear translocation of Nrf2 induced by EGCG. nih.gov

| Upstream Kinase | Effect of EGCG on Kinase | Effect on Nrf2 | Downstream Effect |

| Akt | Activation. nih.gov | Promotes nuclear translocation. nih.gov | Induction of antioxidant enzymes. nih.gov |

| ERK1/2 | Activation. nih.gov | Promotes nuclear translocation. nih.gov | Induction of antioxidant enzymes. nih.gov |

The downstream targets of Nrf2 activated by EGCG include a range of antioxidant enzymes that play a crucial role in mitigating oxidative stress.

| Nrf2 Target Gene | Effect of EGCG-mediated Nrf2 Activation |

| Heme Oxygenase-1 (HO-1) | Upregulated expression. nih.govmdpi.comnih.gov |

| NAD(P)H Quinone Dehydrogenase 1 (NQO1) | Upregulated expression. nih.govplos.org |

| Manganese Superoxide Dismutase (MnSOD) | Upregulated expression. nih.gov |

| Glutamate-Cysteine Ligase (GCL) | Upregulated expression. nih.govplos.org |

| Glutathione (B108866) Peroxidase 1 (GPx1) | Upregulated expression. plos.org |

Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Matrix Metalloproteinase (MMP) Inhibition Mechanisms

EGCG has been found to inhibit the expression and function of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and various Matrix Metalloproteinases (MMPs), both of which are key players in cancer progression, angiogenesis, and metastasis.

HIF-1α is a master regulator of the cellular response to hypoxia and controls the transcription of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF). mdpi.com EGCG has been shown to reduce the expression of HIF-1α in various cancer cell lines. mdpi.com For instance, in hypoxic microglial cells, EGCG attenuated the expression of HIF-1α. nih.gov This inhibition of HIF-1α can, in turn, lead to a decrease in the expression and secretion of its target genes like VEGF. mdpi.com

In addition to its effects on HIF-1α, EGCG also directly targets the activity of MMPs, which are enzymes responsible for degrading the extracellular matrix, a critical step in tumor invasion and metastasis. EGCG has been shown to directly inhibit the activity of Membrane-Type 1 Matrix Metalloproteinase (MT1-MMP), which is a key activator of pro-MMP-2. nih.gov This inhibition occurs at concentrations slightly lower than those reported to inhibit MMP-2 and MMP-9 directly. nih.gov By inhibiting MT1-MMP, EGCG leads to an accumulation of the inactive pro-MMP-2 at the cell surface, thereby preventing its activation and subsequent degradation of the extracellular matrix. nih.gov

| Target Molecule | Effect of EGCG | Mechanism of Action | Consequence |

| HIF-1α | Reduced expression. mdpi.comnih.gov | Attenuation of protein levels under hypoxic conditions. nih.gov | Decreased transcription of target genes like VEGF. mdpi.com |

| MT1-MMP | Direct inhibition of enzymatic activity. nih.gov | Dose-dependent inhibition of the catalytic domain. nih.gov | Reduced activation of pro-MMP-2. nih.gov |

| Pro-MMP-2 | Accumulation at the cell surface. nih.gov | Inhibition of its activator, MT1-MMP. nih.gov | Prevention of extracellular matrix degradation. |

Epigenetic Regulatory Mechanisms

DNA Methyltransferase (DNMT) Inhibition and Gene Reactivation

One of the significant epigenetic mechanisms of (-)-Epigallocatechin gallate hydrate is its ability to inhibit DNA methyltransferases (DNMTs). nih.gov DNMTs are enzymes that catalyze the addition of a methyl group to DNA, a process known as DNA methylation. Hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a common mechanism for gene silencing in cancer. nih.gov

EGCG has been identified as a direct inhibitor of DNMT activity. nih.gov It acts as a competitive inhibitor of DNMT, with studies suggesting it binds to the catalytic pocket of the enzyme. nih.gov This inhibition of DNMT activity by EGCG is dose- and time-dependent. nih.govnih.gov The reduction in DNMT activity can also be attributed to the decreased expression of DNMTs at both the mRNA and protein levels following EGCG treatment. nih.gov

By inhibiting DNMT, EGCG can lead to the reversal of hypermethylation in the promoter regions of silenced genes. This demethylation allows for the re-expression of these genes. nih.govnih.gov This has been observed for several key tumor suppressor genes in various cancer cell lines. nih.govnih.gov The reactivation of these genes is evidenced by the appearance of unmethylated DNA bands in methylation-specific PCR, the expression of their mRNA, and the subsequent translation into functional proteins. nih.govnih.gov

| Cancer Cell Line | Silenced Gene | Effect of EGCG |

| Human Esophageal Cancer (KYSE 510) | p16(INK4a), RARβ, MGMT, hMLH1 | Reversal of hypermethylation and re-expression of mRNA and protein. nih.gov |

| Human Colon Cancer (HT-29) | Methylation-silenced genes | Reactivation of gene expression. nih.gov |

| Human Prostate Cancer (PC3) | Methylation-silenced genes | Reactivation of gene expression. nih.gov |

| Human Skin Cancer (A431, SCC 13) | p16INK4a, Cip1/p21 | Re-expression of mRNA and protein. nih.gov |

| Human Cervical Cancer (HeLa) | RARβ, CDH1, DAPK1 | Reactivation of tumor suppressor genes. elsevierpure.com |

Histone Acetylation and Deacetylation Modulation (e.g., HDAC1, H3 hypoacetylation)

This compound has been shown to influence the epigenetic landscape of cells, in part by modulating histone acetylation and deacetylation. Histone acetylation, a post-translational modification, is crucial for regulating chromatin structure and gene expression. EGCG has been identified as an inhibitor of histone deacetylases (HDACs), enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.

In various cancer cell lines, EGCG treatment has been associated with a decrease in HDAC activity. nih.gov Specifically, in colon cancer cells, EGCG has been observed to reduce the activity of HDAC1. nih.gov This inhibition of HDACs by EGCG leads to an increase in the acetylation of histones, such as histone H3. nih.gov Studies have demonstrated that EGCG treatment can increase the levels of acetylated lysine (B10760008) 9 and 14 on histone H3 (H3K9ac and H3K14ac) and acetylated lysines 5, 12, and 16 on histone H4. nih.gov This hyperacetylation of histones promotes a more relaxed chromatin state, facilitating the transcription of genes, including tumor suppressor genes that may have been silenced. nih.gov For instance, in human skin cancer cells, EGCG-induced increases in histone acetylation were linked to the re-expression of the tumor suppressor genes p16INK4a and Cip1/p21. nih.gov

The modulation of histone acetylation by EGCG is not limited to cancer cells. In human endothelial cells, EGCG has been shown to increase global histone H3 acetylation and the methylation of both active and repressive chromatin marks. nih.gov This suggests a broad epigenetic potential of EGCG, affecting the expression and activity of various epigenome modulators. nih.gov

| Cell Type | Key Findings | Affected Molecules | Reference |

|---|---|---|---|

| Human Skin Cancer Cells | Increased levels of acetylated histones H3 and H4, leading to re-expression of tumor suppressor genes. | H3-Lys 9, H3-Lys 14, H4-Lys 5, H4-Lys 12, H4-Lys 16, p16INK4a, Cip1/p21 | nih.gov |

| Colon Cancer Cells | Reduced HDAC activity, particularly HDAC1. | HDAC1 | nih.gov |

| Human Endothelial Cells | Increased global histone H3 acetylation and methylation of active and repressive chromatin marks. | H3ac, H3K4me3, H3K9me3 | nih.gov |

MicroRNA (miRNA) Expression and Function Regulation

MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a critical role in post-transcriptional gene regulation. This compound has been found to modulate the expression of numerous miRNAs, thereby influencing various cellular processes, including cell growth, apoptosis, and differentiation. nih.govnih.govnih.gov

In breast cancer cells, EGCG has been shown to alter the expression of a significant number of miRNAs. nih.gov A study using next-generation sequencing on the MDA-MB-231 breast cancer cell line revealed that EGCG treatment modulated 873 known and 47 novel miRNAs. nih.gov For example, EGCG can downregulate the expression of oncogenic miRNAs like miR-27a-3p, which is known to promote cell proliferation and suppress apoptosis in some cancers. nih.gov Conversely, EGCG can upregulate tumor-suppressive miRNAs. For instance, in hepatocellular carcinoma cells, EGCG treatment led to the upregulation of miR-16, which in turn targets the anti-apoptotic protein Bcl-2, leading to apoptosis. nih.gov

The regulatory effects of EGCG on miRNA expression are also observed in other cancer types. In cervical carcinoma cells, EGCG was found to significantly upregulate miR-210 and miR-29b, while downregulating miR-203 and miR-125b in a dose-dependent manner. nih.gov Furthermore, in the context of dihydrotestosterone (B1667394) (DHT)-treated human dermal papilla cells, EGCG was shown to alter the miRNA expression profile, which was associated with protective effects against DHT-induced cell death and growth arrest. researchgate.net

| Cell Type | miRNA | Effect of EGCG | Functional Consequence | Reference |

|---|---|---|---|---|

| Hepatocellular Carcinoma (HepG2) | miR-16 | Upregulation | Downregulation of Bcl-2, induction of apoptosis | nih.gov |

| Breast Cancer (MDA-MB-231) | miR-27a-3p | Downregulation | Potential inhibition of cell proliferation | nih.gov |

| Cervical Carcinoma (HeLa) | miR-210, miR-29b | Upregulation | Suppression of cell growth | nih.gov |

| Cervical Carcinoma (HeLa) | miR-203, miR-125b | Downregulation (at most concentrations) | Suppression of cell growth | nih.gov |

| Human Dermal Papilla Cells | Multiple miRNAs | Altered expression profile | Protection against DHT-induced cell death | researchgate.net |

Genome-Wide Studies of DNA Methylation Changes

DNA methylation is a fundamental epigenetic mechanism that involves the addition of a methyl group to the cytosine base of DNA, typically in the context of CpG dinucleotides. This modification is often associated with gene silencing. This compound has been identified as an inhibitor of DNA methyltransferases (DNMTs), the enzymes responsible for maintaining and establishing DNA methylation patterns. nih.gov

By inhibiting DNMTs, EGCG can lead to the reversal of hypermethylation of promoter regions of tumor suppressor genes, thereby reactivating their expression. nih.govnih.gov In human esophageal cancer cells, EGCG treatment resulted in a time- and concentration-dependent reversal of hypermethylation of genes such as p16INK4a, RARβ, MGMT, and hMLH1. nih.gov Similarly, in human skin cancer cells, EGCG was found to decrease global DNA methylation levels in a dose-dependent manner. nih.gov

Genome-wide studies have provided a broader perspective on the impact of EGCG on DNA methylation. In the CAL-27 oral squamous cell carcinoma cell line, a genome-wide methylation analysis identified 761 differentially methylated gene loci following EGCG treatment. nih.govnih.gov Interestingly, this study found that EGCG treatment was associated with both hypermethylation and hypomethylation of gene loci, with a higher number of genes becoming hypermethylated. nih.gov Gene ontology analysis of these differentially methylated loci revealed an enrichment of genes involved in metabolic pathways, MAPK signaling, Wnt signaling, and cell cycle regulation. nih.govnih.gov These findings suggest that EGCG's influence on DNA methylation is complex and can lead to widespread changes in gene expression and cellular signaling. nih.govnih.gov

| Cell Line | Study Type | Key Findings | Affected Pathways | Reference |

|---|---|---|---|---|

| CAL-27 (Oral Squamous Cell Carcinoma) | Genome-wide methylation and mRNA expression screen | Identified 761 differentially methylated gene loci. Both hypermethylation and hypomethylation were observed. | Metabolic, MAPK signaling, Wnt signaling, cell cycle | nih.govnih.gov |

| Human Esophageal Cancer Cells | Methylation-specific PCR | Reversal of hypermethylation of tumor suppressor genes. | - | nih.gov |

| Human Skin Cancer Cells | Global DNA methylation analysis | Dose-dependent decrease in global DNA methylation. | - | nih.gov |

Direct and Indirect Interactions with Biomolecules

Beyond its epigenetic and miRNA-modulating effects, this compound directly and indirectly interacts with a diverse array of biomolecules, including proteins and enzymes, and can modulate pathological protein aggregation.

EGCG has been shown to bind to a variety of proteins, influencing their function and downstream signaling pathways.

67-kDa Laminin Receptor (67LR): The 67LR has been identified as a cell-surface receptor for EGCG. nih.govresearchgate.net The interaction between EGCG and 67LR is crucial for many of the anti-cancer effects of EGCG. researchgate.net Studies have pinpointed a specific 10-amino acid sequence (IPCNNKGAHS) on the extracellular domain of 67LR as the functional domain responsible for this interaction. nih.gov This binding can trigger various downstream signaling events, including the activation of myosin phosphatase and the inhibition of tumor cell growth. mdpi.comsemanticscholar.org

Heat Shock Protein 90 (Hsp90): EGCG acts as a novel inhibitor of Hsp90, a molecular chaperone that is critical for the stability and function of many oncoproteins. nih.govconsensus.app EGCG binds to the C-terminal ATP binding site of Hsp90, which impairs its chaperone function and leads to the degradation of Hsp90 client proteins such as ErbB2 and Raf-1. nih.govnih.gov This inhibition of Hsp90 is thought to contribute significantly to the anti-cancer properties of EGCG. dundee.ac.ukresearchgate.net

Fibronectin and Fibrinogen: EGCG has been shown to interact with the plasma proteins fibronectin and fibrinogen. nih.govnih.gov Affinity chromatography studies have demonstrated that EGCG binds to all three subunit chains (α, β, and γ) of fibrinogen. nih.gov This interaction can impair the spreading of cancer cells on a fibrinogen substratum, suggesting a mechanism by which EGCG may inhibit cancer cell metastasis. nih.gov

ERp57: While direct interaction studies with ERp57 are less documented in the provided context, the broad range of protein interactions of EGCG suggests that its effects on cellular function are widespread.

| Protein | Nature of Interaction | Functional Consequence | Reference |

|---|---|---|---|

| 67-kDa Laminin Receptor (67LR) | Direct binding to a specific 10-amino acid sequence on the extracellular domain. | Mediates anti-cancer effects, activates downstream signaling. | nih.govresearchgate.netmdpi.comsemanticscholar.org |

| Heat Shock Protein 90 (Hsp90) | Binds to the C-terminal ATP binding site, inhibiting chaperone function. | Degradation of client oncoproteins, anti-cancer activity. | nih.govnih.govconsensus.appdundee.ac.ukresearchgate.net |

| Fibronectin | Direct binding. | Potential role in anti-metastatic effects. | nih.govmdpi.com |

| Fibrinogen | Binds to α, β, and γ subunit chains. | Impaired cancer cell spreading, potential anti-metastatic effects. | nih.govnih.gov |

EGCG is a potent modulator of the activity of several key enzymes.

Dihydrofolate Reductase (DHFR): EGCG has been shown to inhibit DHFR, an enzyme crucial for DNA synthesis. nih.gov Kinetic studies have revealed that EGCG acts as a bisubstrate inhibitor of bacterial DHFR, binding to both the substrate (DHF) and cofactor (NADPH) sites. nih.gov

Catechol-O-methyltransferase (COMT): EGCG is a potent inhibitor of COMT, an enzyme involved in the metabolism of catechols. nih.govnih.gov Interestingly, while EGCG is a powerful inhibitor of COMT in vitro, some in vivo studies have shown that high doses of EGCG did not impair COMT activity and, in some cases, even increased it. nih.govamazonaws.com

Xanthine (B1682287) Oxidase (XOD): EGCG inhibits the activity of xanthine oxidase, an enzyme that produces uric acid and reactive oxygen species. nih.govnih.gov This inhibitory action contributes to the antioxidant properties of EGCG. nih.govnih.gov

NADPH Oxidase: While not explicitly detailed in the provided search results, the broad anti-inflammatory and antioxidant effects of EGCG suggest a potential modulation of NADPH oxidase, a key enzyme in the production of reactive oxygen species.

Proteasome: The influence of EGCG on the proteasome is an area of ongoing research, with its ability to modulate protein degradation pathways being a plausible mechanism for some of its biological effects.

| Enzyme | Effect of EGCG | Mechanism of Action | Reference |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | Inhibition | Bisubstrate inhibitor, binding to both substrate and cofactor sites. | nih.gov |

| Catechol-O-methyltransferase (COMT) | Potent in vitro inhibition | Non-competitive inhibition. | nih.govnih.govamazonaws.com |

| Xanthine Oxidase (XOD) | Inhibition | Competitive inhibition. | nih.govnih.gov |

A significant area of research on EGCG focuses on its ability to interfere with the misfolding and aggregation of proteins associated with neurodegenerative diseases.

Amyloid-β (Aβ): EGCG has been shown to inhibit the aggregation of Aβ, the primary component of amyloid plaques in Alzheimer's disease. nih.govfrontiersin.orgnih.gov It can redirect the aggregation pathway to form non-toxic, amorphous oligomers and can also remodel pre-formed Aβ fibrils. nih.govfrontiersin.org Molecular dynamics simulations suggest that EGCG interacts with Aβ through both hydrophobic and hydrophilic interactions, disrupting the interchain hydrogen bonds that are crucial for fibril formation. nih.govmdpi.com

Tau: EGCG is a potent inhibitor of the aggregation of tau protein, which forms neurofibrillary tangles in Alzheimer's disease and other tauopathies. nih.govnih.gov It can prevent the formation of toxic tau oligomers at substoichiometric concentrations. nih.govnih.gov Studies have shown that EGCG can both inhibit the assembly of full-length tau into paired helical filaments and disassemble pre-formed tau fibrils. researchgate.net

Alpha-Synuclein: EGCG has demonstrated the ability to inhibit the fibrillation of α-synuclein, the protein that aggregates in Parkinson's disease. frontiersin.orgnih.govrsc.org It can also disaggregate existing α-synuclein fibrils and protect neuronal cells from their toxicity. rsc.org

TDP-43: EGCG has been found to inhibit the aggregation of TAR DNA-binding protein 43 (TDP-43), a protein implicated in amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD). researchgate.netnih.govnih.govukdri.ac.ukresearchgate.net It directly interacts with the RNA recognition motifs (RRMs) of TDP-43, stabilizing them in a non-aggregating state and delaying the nucleation phase of aggregation. nih.govnih.govukdri.ac.uk

| Protein | Effect of EGCG | Mechanism of Action | Associated Disease | Reference |

|---|---|---|---|---|

| Amyloid-β (Aβ) | Inhibition of aggregation, remodeling of fibrils. | Redirects to non-toxic oligomers, disrupts interchain hydrogen bonds. | Alzheimer's Disease | nih.govfrontiersin.orgnih.govmdpi.com |

| Tau | Inhibition of aggregation, disassembly of fibrils. | Prevents formation of toxic oligomers. | Alzheimer's Disease, Tauopathies | nih.govnih.govresearchgate.net |

| Alpha-Synuclein | Inhibition of fibrillation, disaggregation of fibrils. | - | Parkinson's Disease | frontiersin.orgnih.govrsc.org |

| TDP-43 | Inhibition of aggregation. | Stabilizes RNA recognition motifs, delays nucleation. | ALS, FTLD | researchgate.netnih.govnih.govukdri.ac.ukresearchgate.net |

Influence on Mitochondrial Bioenergetics and ATP Production

Further investigations in human cultured neurons and astrocytes have revealed that EGCG can increase the activity of cytochrome c oxidase (Complex IV of the electron transport chain). nih.gov This activation leads to an increased turnover of ATP by ATP synthase. nih.gov Interestingly, EGCG appears to stimulate mitochondrial function and biogenesis, particularly by upregulating the expression of mitochondrial complexes I, II, and V, as well as peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). mdpi.com The compound can also modulate the AMP-activated protein kinase (AMPK) pathway, a crucial sensor of cellular energy status. mdpi.com By activating AMPK, EGCG can promote mitochondrial biogenesis, especially when cellular ATP levels are low. mdpi.com

In certain pathological conditions, such as in cellular models of Down's syndrome which exhibit impaired mitochondrial ATP production, EGCG treatment has been shown to rescue the activities of mitochondrial complex I and ATP synthase, thereby restoring the efficiency of oxidative phosphorylation. nih.govconsensus.app This restorative effect on mitochondrial energy production is a key area of investigation. However, the effects of EGCG on mitochondria can be complex. In isolated rat liver mitochondria, EGCG showed minimal impact on oxidative phosphorylation in normal mitochondria but significantly inhibited respiratory chain complexes in mitochondria that were undergoing permeability transition, a state of mitochondrial dysfunction. nih.gov This suggests that the physiological state of the mitochondria may determine the outcome of their interaction with EGCG. Furthermore, in permeabilized hepatocytes, EGCG has been observed to cause uncoupling of oxidative phosphorylation. nih.gov

Table 1: Effects of this compound on Mitochondrial Bioenergetics

| Parameter | Effect | Cell/Model System | Citation |

|---|---|---|---|

| Maximal Mitochondrial Respiration | Increased | Rat Cardiomyocytes | nih.gov |

| Cellular ATP Level | Increased | Rat Cardiomyocytes, Human Neurons & Astrocytes | nih.govnih.gov |

| OXPHOS Complex Levels | Increased | Rat Cardiomyocytes | nih.gov |

| Cytochrome c Oxidase Activity | Increased | Human Neurons & Astrocytes | nih.gov |

| Mitochondrial Biogenesis | Promoted | 3T3-L1 Adipocytes, Down's Syndrome Cells | mdpi.comnih.gov |

| AMPK Pathway | Activated | General Energy Metabolism | mdpi.com |

| Mitochondrial ATP Synthesis (impaired) | Rescued | Down's Syndrome Cells | nih.govconsensus.appnih.gov |

| Oxidative Phosphorylation | Uncoupled | Permeabilized Rat Hepatocytes | nih.gov |

Regulation of Fundamental Cellular Processes in Preclinical Models

This compound is a well-documented inducer of apoptosis in various cancer cell lines through the modulation of key regulatory proteins. nih.gov A primary mechanism involves the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central to the mitochondrial (intrinsic) pathway of apoptosis. EGCG has been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and B-cell lymphoma-extra large (Bcl-xL), while simultaneously upregulating the expression of pro-apoptotic proteins like Bcl-2-associated X protein (Bax), Bcl-2 antagonist/killer (Bak), and p53 upregulated modulator of apoptosis (PUMA). nih.govnih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane. mdpi.com

In pancreatic cancer cells, EGCG treatment led to the inhibition of Bcl-2 and Bcl-xL expression and the induction of Bax, Bak, and PUMA. nih.gov This alteration in the balance of Bcl-2 family members promotes the disruption of mitochondrial homeostasis. nih.gov Studies in B lymphoma cells have demonstrated that EGCG upregulates the mRNA and protein expression of Bax while downregulating Bcl-2. nih.govnih.govnih.gov This modulation of Bcl-2 family proteins is a key step in initiating the apoptotic cascade.

The induction of apoptosis by EGCG is also mediated through the activation of caspases, a family of cysteine proteases that execute the apoptotic program. Research in B lymphoma cells has shown that EGCG treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9, as well as executioner caspases, including caspase-3 and caspase-7. nih.govnih.govnih.gov The activation of caspase-9 is indicative of the involvement of the mitochondrial pathway, while caspase-8 activation points to the engagement of the extrinsic (death receptor) pathway. nih.govnih.gov In human gastric cancer cells, EGCG was found to induce apoptosis through the mitochondrial pathway, leading to the activation of caspase-9 and caspase-3. aacrjournals.org Furthermore, in colorectal cancer cells, EGCG has been shown to act as a sensitizer (B1316253) to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-induced apoptosis by promoting the activation of caspase-8. consensus.app

Table 2: Modulation of Apoptotic Proteins by this compound in Preclinical Cancer Models

| Protein Family | Specific Protein | Effect of EGCG | Cancer Cell Line/Model | Citation |

|---|---|---|---|---|

| Bcl-2 Family (Anti-apoptotic) | Bcl-2 | Downregulated | Pancreatic, B Lymphoma, Gastric | nih.govnih.govnih.govaacrjournals.org |

| Bcl-xL | Downregulated | Pancreatic | nih.gov | |

| Bcl-2 Family (Pro-apoptotic) | Bax | Upregulated/Activated | Pancreatic, B Lymphoma, Gastric | mdpi.comnih.govnih.govnih.govaacrjournals.org |

| Bak | Upregulated | Pancreatic | nih.gov | |

| PUMA | Upregulated | Pancreatic | nih.gov | |

| Caspases (Initiator) | Caspase-8 | Activated | B Lymphoma, Colorectal | consensus.appnih.govnih.gov |

| Caspase-9 | Activated | B Lymphoma, Pancreatic, Gastric | nih.govnih.govnih.govaacrjournals.org | |

| Caspases (Executioner) | Caspase-3 | Activated | B Lymphoma, Pancreatic, Gastric | nih.govnih.govnih.govaacrjournals.org |

| Caspase-7 | Activated | B Lymphoma | nih.govnih.gov |

This compound has been demonstrated to modulate cell cycle progression, frequently leading to cell cycle arrest at the G0/G1 or G2/M phases in cancer cells. nih.govresearchgate.netnih.gov This effect is achieved through the regulation of key cell cycle machinery components, including cyclin-dependent kinases (CDKs), cyclins, and CDK inhibitors (CKIs). nih.govnih.govaacrjournals.org

In human prostate carcinoma cells, EGCG was found to cause G0/G1 phase cell cycle arrest. nih.gov This was associated with an upregulation of the protein expression of CKIs such as p21/WAF1, p27/KIP1, p16/INK4a, and p18/INK4c. nih.gov Concurrently, EGCG treatment led to a downregulation of the protein expression of cyclin D1, cyclin E, CDK2, CDK4, and CDK6. nih.gov Similarly, in pancreatic cancer cells, EGCG induced a G1 phase arrest by regulating cyclin D1, CDK4, CDK6, p21, and p27. nih.gov The induction of G1 phase CKIs inhibits the activity of cyclin-CDK complexes, thereby halting the cell cycle in the G0/G1 phase. nih.gov

In other cancer cell types, such as breast cancer cells, EGCG has been shown to induce cell cycle arrest at the G2/M phase. nih.gov This arrest is often a precursor to apoptosis. nih.gov The ability of EGCG to induce cell cycle arrest has been observed in various cancer models and is considered a significant mechanism contributing to its anti-proliferative effects. nih.govnih.gov The specific phase of cell cycle arrest can be dependent on the cancer cell type and the concentration of EGCG used. nih.gov For example, in human dermal fibroblasts, low concentrations of EGCG led to a G0/G1 arrest, while higher doses induced apoptosis. nih.govumich.edu

Table 3: Regulation of Cell Cycle by this compound in Preclinical Cancer Models

| Cell Cycle Phase | Key Molecular Targets | Effect of EGCG | Cancer Cell Line/Model | Citation |

|---|---|---|---|---|

| G0/G1 Arrest | p21/WAF1, p27/KIP1, p16/INK4a, p18/INK4c | Upregulation | Human Prostate Carcinoma | nih.gov |

| Cyclin D1, Cyclin E, CDK2, CDK4, CDK6 | Downregulation | Human Prostate Carcinoma | nih.gov | |

| Cyclin D1, CDK4, CDK6, p21, p27 | Regulation | Pancreatic Cancer | nih.gov | |

| G2/M Arrest | - | Induction | Breast Cancer (MCF-7) | nih.gov |

This compound exhibits significant anti-proliferative effects across a wide range of cancer cell types. nih.govnih.gov In vitro studies have consistently shown that EGCG can inhibit the growth of cancer cells from various origins, including plasmacytoma, colon carcinoma, and breast cancer, with inhibitory activities observed at micromolar concentrations. nih.gov This inhibition of proliferation is a key aspect of its potential anti-cancer activity and is often linked to the induction of apoptosis and cell cycle arrest. nih.govnih.gov

Beyond its anti-proliferative effects on cancer cells, EGCG also influences the differentiation of stem cells. In the context of adipogenesis, EGCG has been shown to inhibit the differentiation of mouse mesenchymal stem cells into the adipogenic lineage. nih.gov This was evidenced by a reduction in lipid accumulation in cells treated with EGCG. nih.gov Similarly, in adipose-derived mesenchymal stem cells, EGCG was found to abrogate the differentiation process into mature adipocytes. nih.gov This anti-adipogenic role suggests that EGCG may influence fat metabolism at the cellular level. Conversely, in other contexts, EGCG has been shown to promote the proliferation and differentiation of keratinocytes. nih.gov Furthermore, studies on adipose-derived stem cells have indicated that pre-incubation with EGCG can enhance their viability and therapeutic potential in models of tissue regeneration, such as in type 1 diabetes. researchgate.net The effect of EGCG on cellular differentiation appears to be context-dependent, influencing different cell lineages in distinct ways.

Table 4: Effects of this compound on Cellular Proliferation and Differentiation

| Cellular Process | Effect of EGCG | Cell/Model System | Citation |

|---|---|---|---|

| Cancer Cell Proliferation | Inhibition | Plasmacytoma, Colon Carcinoma, Breast Cancer | nih.gov |

| Adipogenic Differentiation | Inhibition | Mouse Mesenchymal Stem Cells, Adipose-Derived Mesenchymal Stem Cells | nih.govnih.gov |

| Keratinocyte Proliferation & Differentiation | Induction | Keratinocytes | nih.gov |

| Stem Cell Viability | Increased | Adipose-Derived Stem Cells | researchgate.net |

This compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. mdpi.comnih.gov A key target of EGCG in this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. mdpi.comnih.gov EGCG has been found to inhibit VEGF-induced angiogenic signaling in human umbilical vein endothelial cells (HUVECs). nih.gov It achieves this by disrupting the formation of the VEGF receptor 2 (VEGFR2) complex that is formed upon VEGF binding. nih.gov This disruption leads to a significant decrease in the activity of phosphoinositide 3-kinase (PI3K), a downstream effector of VEGFR2. nih.gov

Furthermore, EGCG can suppress the expression of VEGF itself in cancer cells. In human colon cancer cells, EGCG inhibited the expression and promoter activity of VEGF. researchgate.net In gastric cancer cells, EGCG was shown to inhibit VEGF expression induced by interleukin-6 (IL-6) by suppressing the activity of Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov The inhibitory effect of EGCG on the VEGF pathway also extends to the suppression of downstream signaling molecules such as extracellular signal-regulated kinases (ERK1/2) and Akt. nih.govmdpi.com In preclinical models of endometriosis, EGCG was found to inhibit microvessels in endometriotic implants by selectively suppressing VEGF C (VEGFC) and VEGFR2 expression. nih.gov The anti-angiogenic effects of EGCG are also mediated through its ability to inhibit the proliferation and tube formation of endothelial cells. nih.govnih.gov

Table 5: Inhibition of Angiogenesis by this compound via the VEGF Pathway

| Target/Process | Effect of EGCG | Cell/Model System | Citation |

|---|---|---|---|

| VEGF Receptor 2 Complex Formation | Disruption | Human Umbilical Vein Endothelial Cells (HUVECs) | nih.gov |

| PI3-Kinase Activity | Decreased | HUVECs | nih.gov |

| VEGF Expression | Inhibition | Human Colon and Gastric Cancer Cells | nih.govresearchgate.net |

| STAT3 Activity | Suppression | Gastric Cancer Cells | nih.gov |

| VEGFC/VEGFR2 Expression | Suppression | Experimental Endometriosis | nih.gov |

| Endothelial Cell Proliferation & Tube Formation | Inhibition | HUVECs, Gastric Cancer Model | nih.govnih.gov |

This compound exhibits potent anti-inflammatory properties by modulating key inflammatory pathways and mediators. nih.govnih.gov A central mechanism of its anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.govnih.gov In lipopolysaccharide (LPS)-activated bone marrow-derived macrophages, EGCG has been shown to block NF-κB activation, which in turn suppresses the expression of various pro-inflammatory genes, including cytokines and chemokines. nih.gov

EGCG also targets key enzymes involved in the inflammatory response, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In a rat model of spinal cord injury, EGCG treatment significantly attenuated the expression of iNOS and COX-2. nih.gov The inhibition of iNOS by EGCG leads to a reduction in the production of nitric oxide (NO), a pro-inflammatory mediator. nih.gov Similarly, in colon cancer cell lines, EGCG has been shown to inhibit the overexpression of COX-2 at both the mRNA and protein levels. nih.gov This inhibition of COX-2 is mediated through the downregulation of the ERK1/2 and Akt pathways, as well as the inhibition of NF-κB activation. nih.gov

Table 6: Anti-inflammatory Effects of this compound

| Target/Mediator | Effect of EGCG | Cell/Model System | Citation |

|---|---|---|---|

| NF-κB Signaling | Inhibition | Bone Marrow-Derived Macrophages, Colon Cancer Cells | nih.govnih.gov |

| iNOS Expression | Attenuation | Rat Spinal Cord Injury Model | nih.gov |

| COX-2 Expression | Inhibition | Colon Cancer Cells | nih.gov |